Journal Name:Journal of Analytical Toxicology
Journal ISSN:0146-4760
IF:3.22
Journal Website:http://jat.oxfordjournals.org/
Year of Origin:1977
Publisher:Preston Publications
Number of Articles Per Year:90
Publishing Cycle:Monthly
OA or Not:Not
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-06-19 , DOI:
10.2903/j.efsa.2023.8057
In accordance with Article 43 of Regulation (EC) 396/2005, EFSA received a request from the European Commission to review the existing maximum residue levels (MRLs) for the non-approved active substance fenpropathrin in view of the possible lowering of the MRLs. EFSA investigated the origin of the current EU MRLs. For existing EU MRLs that reflect previously authorised uses in the EU, or that are based on obsolete Codex Maximum Residue Limits, or import tolerances that are not required any longer, EFSA proposed the lowering to the limit of quantification or to an alternative MRL. EFSA performed an indicative chronic and acute dietary risk assessment for the revised list of MRLs to allow risk managers to take the appropriate decisions.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-06 , DOI:
10.2903/j.efsa.2023.8075
The European Commission requested the EFSA Panel on Plant Health to prepare and deliver risk assessments for commodities listed in Commission Implementing Regulation (EU) 2018/2019 as ‘High risk plants, plant products and other objects’. This Scientific Opinion covers plant health risks posed by plants of Acer palmatum imported from the United Kingdom (UK) as: (a) 1- to 2-year-old bare root plants for planting and (b) 1- to 7-year-old plants in pots, taking into account the available scientific information, including the technical information provided by the UK. All pests associated with the commodity were evaluated against specific criteria for their relevance for this opinion. Six EU quarantine pests and four pests not regulated in the EU fulfilled all relevant criteria and were selected for further evaluation. For these pests, the risk mitigation measures implemented in the technical dossier from the UK were evaluated taking into account the possible limiting factors. For the selected pests an expert judgement is given on the likelihood of pest freedom taking into consideration the risk mitigation measures acting on the pest, including uncertainties associated with the assessment. The degree of pest freedom varies among the pests evaluated, with Meloidogyne mali or M. fallax being the pest most frequently expected on the imported plants. The expert knowledge elicitation indicated with 95% certainty that 9,792 or more plants in pots per 10,000 will be free from Meloidogyne mali or M. fallax.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-06-29 , DOI:
10.2903/j.efsa.2023.8097
The food enzyme pectinesterase (pectin pectylhydrolase; EC 3.1.1.11) is produced with the genetically modified Trichoderma reesei strain RF6201 by AB Enzymes GmbH. The genetic modifications do not give rise to safety concerns. The food enzyme was considered free from viable cells of the production organism and its DNA. It is intended to be used in five food manufacturing processes: fruit and vegetable processing for juice production, fruit and vegetable processing for products other than juices, production of wine and wine vinegar, coffee demucilation and production of plant extracts as flavouring preparations. Since residual amounts of the total organic solids (TOS) are removed during the coffee demucilation and the production of flavouring extracts, dietary exposure was calculated only for the remaining three food processes. It was estimated to be up to 0.532 mg TOS/kg body weight (bw) per day in European populations. Genotoxicity tests did not indicate a safety concern. The systemic toxicity was assessed by means of a repeated dose 90-day oral toxicity study in rats. The Panel identified a no observed adverse effect level of 1,000 mg TOS/kg bw per day, the highest dose tested, which, when compared with the estimated dietary exposure, resulted in a margin of exposure of at least 1,880. A search for the similarity of the amino acid sequence of the food enzyme to known allergens was made and two matches were found with pollen allergens. The Panel considered that, under the intended conditions of use, the risk of allergic reactions upon dietary exposure, particularly in individuals sensitised to pollen allergens, cannot be excluded. Based on the data provided, the Panel concluded that this food enzyme does not give rise to safety concerns under the intended conditions of use.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-06 , DOI:
10.2903/j.efsa.2023.8091
The food enzyme triacylglycerol lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is produced with the genetically modified Saccharomyces cerevisiae strain LALL-LI by Lallemand Inc. The genetic modifications do not give rise to safety concerns. The food enzyme is free from viable cells of the production organism, but not from recombinant DNA. It is intended to be used in baking processes. Dietary exposure to the food enzyme–total organic solids (TOS) was estimated to be up to 0.42 mg TOS/kg body weight per day in European populations. The production strain of the food enzyme fulfils the requirements for the qualified presumption of safety (QPS) approach to safety assessment. Therefore, the Panel considered that toxicological tests are not needed for the assessment of this food enzyme. A search for the similarity of the amino acid sequence of the food enzyme to known allergens was made and no match was found. The Panel considered that, under the intended conditions of use, the risk of allergic reactions by dietary exposure cannot be excluded, but the likelihood is low. Based on the data provided, the Panel concluded that this food enzyme does not give rise to safety concerns under the intended conditions of use.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-25 , DOI:
10.2903/j.efsa.2023.8121
The EFSA Panel on Plant Health performed a pest categorisation of Blissus insularis (Hemiptera: Heteroptera: Blissidae) for the European Union (EU) territory. B. insularis, known in the US as the southern chinch bug, primarily feeds on St. Augustine grass (Stenotaphrum secundatum, Poaceae, subfamily Panicoideae). This is a lawn grass grown in warm, tropical and subtropical regions of the world and which is widely grown in the southern US and also used in southern EU as a lawn and amenity grass. Adults and nymphs aggregate to feed at the base of the grass. B. insularis occurs in the southern continental US, Hawaii, Guam, Mexico, Central and South America, and across the Caribbean. In the EU, B. insularis was first detected in Portugal in 2019, where following a national survey, it has now been found in 10 municipalities across the central and southern parts of the country. The pathway for entry into Portugal is unknown. B. insularis is not a regulated pest in the EU. It could further enter and spread within the EU via the import and movement of host plants for planting. S. secundatum is vegetatively propagated because seed is largely sterile. Many Poaceae plants for planting are prohibited from entering the EU, other than some ornamental perennial grasses. Whether S. secundatum is considered an ornamental grass within phytosanitary legislation is not clear. Host availability and climate suitability suggest that southern EU regions extending from the Atlantic coast of Portugal through the Mediterranean would be suitable for B. insularis establishment. The introduction of B. insularis to such areas of the EU would likely cause impacts to St. Augustine grass, as already seen in Portugal. Measures to prevent further entry and spread are available. Options to reduce the impact of established populations are also available. B. insularis satisfies all the criteria that are within the remit of EFSA to assess for it to be regarded as a potential Union quarantine pest.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-18 , DOI:
10.2903/j.efsa.2023.8086
The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) assessed the safety of the recycling process Cirrec Netherlands BV (EU register number RECYC283), which uses the EREMA Basic technology. The input material is hot caustic washed and dried poly(ethylene terephthalate) (PET) flakes originating from collected post-consumer PET containers, including less than 5% PET from non-food consumer applications. The flakes are heated in a continuous reactor under vacuum before being extruded. Having examined the challenge test provided, the Panel concluded that the continuous decontamination (step 2), for which a challenge test was provided, is critical in determining the decontamination efficiency of the process. The operating parameters to control the performance of this step are temperature, pressure and residence time. It was demonstrated that this recycling process is able to ensure a level of migration of potential unknown contaminants into food below the conservatively modelled migration of 0.1 μg/kg food, derived from the exposure scenario for infants when such recycled PET is used at up to 100%. Therefore, the Panel concluded that the recycled PET obtained from this process is not considered to be of safety concern when used at up to 100% for the manufacture of materials and articles for contact with all types of foodstuffs, including drinking water, for long-term storage at room temperature or below, with or without hotfill. This evaluation does not cover uses of the recycled PET in microwaves or conventional ovens.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-10 , DOI:
10.2903/j.efsa.2023.8017
The food enzyme endo-1,4-β-xylanase (4-β-d-xylan xylanohydrolase, EC 3.2.1.8) is produced with the genetically modified microorganism Bacillus subtilis strain XAN by DSM Food Specialties B.V. The genetic modifications do not give rise to safety concerns. The food enzyme is free from viable cells of the production organism and its DNA. The production strain of the food enzyme contains antimicrobial resistance genes. However, based on the absence of viable cells and DNA from the production organism in the food enzyme, this is not considered to be a risk. The food enzyme is intended to be used in baking processes and cereal-based processes. Dietary exposure to the food enzyme total organic solids (TOS) was estimated to be up to 0.02 mg TOS/kg body weight (bw) per day in European populations. As no other concerns arising from the microbial source and its subsequent genetic modification or from the manufacturing process have been identified, the Panel considered that toxicological tests are not needed for the assessment of this food enzyme. A search for similarity of the amino acid sequence of the food enzyme to known allergens was made and no match was found. The Panel considered that, under the intended conditions of use, the risk of allergic reactions by dietary exposure cannot be excluded, but the likelihood is low. Based on the data provided, the Panel concluded that this food enzyme does not give rise to safety concerns, under the intended conditions of use.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-06-23 , DOI:
10.2903/j.efsa.2023.8032
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State The Netherlands and co-rapporteur Member State Germany for the pesticide active substance dimethomorph and the assessment of applications for maximum residue levels (MRLs) are reported. The context of the peer review was that required by Commission Implementing Regulation (EU) No 844/2012, as amended by Commission Implementing Regulation (EU) No 2018/1659. The conclusions were reached on the basis of the evaluation of the representative uses of dimethomorph as a fungicide applied via foliar spraying on field strawberry and grapevine crops and permanent greenhouse lettuce crops; via drenching on field and permanent greenhouse strawberry crops and via dripping on permanent greenhouse strawberry crops. The peer review also provided considerations on whether exposure to humans and the environment from the representative uses of dimethomorph can be considered negligible, taking into account the European Commission's draft guidance on this topic. MRLs were assessed in potatoes, other root and tuber vegetables (except radishes), stem vegetables (except celery, leeks, globe artichokes, sugar beet, cereal forage and straw). The reliable end points, appropriate for use in regulatory risk assessment and the proposed MRLs, are presented. Missing information identified as being required by the regulatory framework is listed. The concerns are reported where identified.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-06-21 , DOI:
10.2903/j.efsa.2023.8047
Following a request from the European Commission, EFSA was asked to deliver a scientific opinion on the efficacy of endo-1,4-beta-xylanase produced by Komagataella phaffii ATCC PTA-127053 (Xygest™ HT) as a zootechnical feed additive (functional group: digestibility enhancers) for all poultry. In a previous opinion, the FEEDAP Panel concluded that Xygest™ HT is safe for all poultry, consumers, and the environment. The additive is not considered to be irritant to eyes and skin but a dermal and a respiratory sensitiser, although exposure by inhalation is unlikely. The Panel also concluded that the additive has the potential to be efficacious in laying hens at 45,000 U/kg complete feed and this conclusion was extrapolated to all laying poultry. However, the Panel could not conclude on the efficacy of the product in growing poultry at the proposed conditions of use. In the current application, the applicant provided an additional efficacy trial in chickens for fattening. The results showed a higher apparent metabolisable energy (nitrogen corrected) in chickens fed the additive at the minimum proposed level of 30,000 U/kg complete feed when compared to the control group. Considering the previously submitted studies in laying hens and chickens for fattening, and the newly submitted study in chickens for fattening, the Panel concluded that Xygest™ HT has the potential to be efficacious to enhance digestibility in all poultry at the corresponding proposed minimum levels in feed.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-26 , DOI:
10.2903/j.efsa.2023.8103
Indigo carmine (E 312) was re-evaluated in 2014 by the EFSA Panel on Food Additives and Nutrient sources added to Food (ANS). The ANS Panel confirmed the acceptable daily intake (ADI) of 5 mg/kg body weight (bw) per day for indigo carmine allocated by JECFA (1975). The ANS Panel indicated that the ADI was applicable to a material with a purity of 93% pure colouring and manufactured using processes resulting in comparable residuals as material used in the Borzelleca et al. studies (1985, 1986) and Borzelleca and Hogan (1985) which were the basis for deriving the ADI. The ANS Panel considered that any extension of the ADI to indigo carmine of lower purity and/or manufactured using a different process would require new data to address the adverse effects on the testes observed in the Dixit and Goyal (2013) study. Following a European Commission call for data to submit data to fill the data gaps, an IBO submitted technical and toxicological data. Considering the technical data, the EFSA Panel on Food Additives and Flavourings (FAF Panel) recommended some modifications of the existing EU specifications for E 132, mainly to lower the limits for toxic elements. Considering the toxicological data, an IBO has submitted a 56-day dietary study to address the adverse effects on testes using a material with 88% purity. The results of this study submitted did not confirm the severe adverse effects observed in the Dixit and Goyal study. Considering all the available information, the Panel confirmed the ADI of 5 mg/kg bw per day for indigo carmine (E 132) disodium salts, meeting the proposed revisions of the specifications (85% minimum for the colouring matter). The Panel concluded that there is no safety concern for the use of indigo carmine (E 132) disodium salts at the reported use levels and submitted analytical data.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | CHEMISTRY, ANALYTICAL 分析化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.20 | 69 | Science Citation Index Science Citation Index Expanded | Not |
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